2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through various methods, such as the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of the dimethoxy groups: This step involves the methoxylation of the quinoline core, typically using methanol and a suitable catalyst.
Chemical Reactions Analysis
2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Scientific Research Applications
2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is used as a tool compound in biological studies to investigate the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Chemical Research: The compound is used in chemical research to study the reactivity and properties of quinoline derivatives and to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can be compared with other similar compounds, such as:
2,4-dichloro-6,7-dimethoxyquinazoline: This compound also contains a quinoline core and exhibits similar biological activities.
2,4-dimethoxybenzylamine: This compound has a similar benzamide structure but lacks the quinoline core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both quinoline and benzamide moieties, which contribute to its distinct biological activities and chemical properties .
Properties
IUPAC Name |
2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-27-16-5-6-17(28-2)18-14(16)9-11(19(25)24-18)7-8-23-20(26)13-4-3-12(21)10-15(13)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQRSQAEVPWNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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